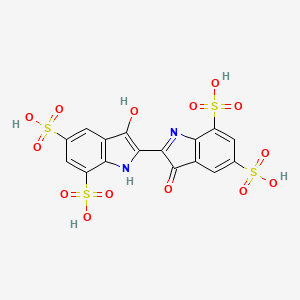

Indigotine P free acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25180-62-5 |

|---|---|

Molecular Formula |

C16H10N2O14S4 |

Molecular Weight |

582.5 g/mol |

IUPAC Name |

2-(3-hydroxy-5,7-disulfo-1H-indol-2-yl)-3-oxoindole-5,7-disulfonic acid |

InChI |

InChI=1S/C16H10N2O14S4/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32) |

InChI Key |

JSAWYMYUJKVZGE-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O |

Synonyms |

indigo-5,5',7,7'-tetrasulfonic acid indigotetrasulfonic acid Indigotine P |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Indigotindisulfonic Acid

Classical and Modern Chemical Synthesis Pathways

The traditional production of indigotindisulfonic acid is a two-step process: the synthesis of indigo (B80030) followed by its sulfonation.

Industrial-Scale Synthesis from Precursors (e.g., Aniline (B41778), Formaldehyde (B43269), N-Phenylglycine)

The industrial synthesis of indigo, the precursor to indigotindisulfonic acid, has evolved through several key processes. A pivotal method is the Heumann-Pfleger synthesis, which starts with aniline. mkscienceset.comnih.gov In this process, aniline is reacted with formaldehyde and hydrogen cyanide to produce phenylglycinonitrile, which is then hydrolyzed to form N-phenylglycine. nih.govchemicalbook.com

The N-phenylglycine is then fused with a molten mixture of sodamide, sodium hydroxide (B78521), and potassium hydroxide at high temperatures (around 200°C) under ammonia (B1221849) pressure to yield indoxyl. nih.govivypanda.com The indoxyl subsequently undergoes oxidative dimerization in the presence of air to form indigo. chemicalbook.comblogspot.com An earlier route, also developed by Karl Heumann in 1890, used aniline and chloroacetic acid to produce N-phenylglycine, but it suffered from lower yields due to the high temperatures required, which caused partial disintegration of the N-phenylglycine. mkscienceset.com

Formation of N-phenylglycine : Aniline reacts with other precursors like formaldehyde to form N-phenylglycine.

Fusion : The N-phenylglycine is subjected to a high-temperature fusion with a mixture of alkalis to create indoxylate salts. ivypanda.com

Oxidation : The resulting indoxyl is oxidized, typically with air, to form the indigo pigment. ivypanda.comblogspot.com

Table 1: Key Industrial Synthesis Routes for Indigo

| Synthesis Name | Precursors | Key Steps | Year Developed |

|---|---|---|---|

| 1st Heumann Synthesis | Aniline, Chloroacetic acid | Formation of N-phenylglycine, followed by alkaline ring-formation to indoxyl and subsequent oxidation. | 1890 mkscienceset.com |

| 2nd Heumann Synthesis (BASF) | Anthranilic acid | Conversion to phenylglycine-o-carboxylic acid, then to indoxyl, followed by oxidation. | 1897 chemistryviews.org |

| Heumann-Pfleger Synthesis (Degussa) | Aniline, Formaldehyde, Hydrogen cyanide | Formation of N-Phenylglycine nitrile, hydrolysis to N-Phenylglycine, fusion with sodamide, and oxidation of indoxyl. | 1901 mkscienceset.comchemistryviews.org |

Sulfonation Mechanisms of Indigo to Yield Indigotindisulfonic Acid

Indigotindisulfonic acid is created by the sulfonation of indigo. This process enhances the water solubility of the otherwise insoluble indigo dye. wikipedia.org The reaction involves treating indigo with sulfuric acid, often fuming sulfuric acid (sulfuric acid containing excess sulfur trioxide), which introduces sulfonic acid groups (-SO₃H) onto the indigo molecule. sciencepublishinggroup.com The primary product is 5,5'-indigodisulfonic acid, though isomers like 5,7'-indigodisulfonic acid can also be formed.

The sulfonation process typically involves:

Heating indigo in the presence of sulfuric acid.

The reaction is then neutralized, often with a base like sodium hydroxide or sodium carbonate, to produce the salt form, commonly known as indigo carmine (B74029) or FD&C Blue No. 2. wikipedia.org

The conditions of the sulfonation, such as temperature, reaction time, and the concentration of fuming sulfuric acid, are critical factors that influence the yield and purity of the final product. sciencepublishinggroup.com

Purification Techniques and Yield Optimization in Synthetic Production

Achieving high purity and optimizing the yield of indigotindisulfonic acid are crucial for its applications, particularly in the food and medical industries. After synthesis, the crude product contains various impurities, including unreacted starting materials, side-products, alkali salts, and residual sulfuric acid. ivypanda.com

Several purification strategies are employed:

Washing and Recrystallization : The crude product can be washed with solvents to remove certain impurities. For instance, washing with a mixture of acetone (B3395972) and methanol (B129727) can help purify the indigo intermediate. google.com Recrystallization from solvent mixtures, such as acetone and water, can yield a product with over 99.5% purity.

Solvent Extraction : Isoamyl acetate (B1210297) has been used to wash away residual sulfuric acid, thereby increasing the purity of the disulfonic acid.

Leuco-Intermediate Isolation : A patented method involves reducing the sulfonated indigo to its colorless "leuco" form using sodium dithionite. This leuco-intermediate is isolated and then re-oxidized, for example with hydrogen peroxide, to yield a highly pure final product (98.5%).

Boiling : Boiling the crude indigotine with substances like pyridine (B92270) and hydrochloric acid helps to remove contaminants such as alkali and ammonium (B1175870) salts. ivypanda.com

Optimization of the synthesis conditions, such as temperature and reactant ratios, is also key to maximizing yield. sciencepublishinggroup.com For example, research has shown that for the sulfonation step, specific microwave power, time, temperature, and reactant ratios can be fine-tuned to achieve the best results. sciencepublishinggroup.com

Biocatalytic and Microbial Synthesis Approaches

In response to the environmental concerns associated with chemical synthesis, which uses hazardous precursors like aniline and formaldehyde, biocatalytic methods are being developed as a more sustainable alternative. researchgate.net These approaches utilize microorganisms and enzymes to produce indigo and its precursors under milder conditions. mdpi.com

Biosynthesis of Indigoid Precursors (e.g., Indoxyl from Tryptophan)

The biosynthesis of indigo starts with the amino acid L-tryptophan. au.dk Genetically engineered microorganisms, such as Escherichia coli, are often used as microbial factories for this process. rsc.orgresearchgate.net The metabolic pathway involves several key enzymatic steps:

Tryptophan to Indole (B1671886) : Gut microbial enzymes called tryptophanases can convert tryptophan into indole. wikipedia.orgnih.gov

Indole to Indoxyl : The key step is the oxidation of indole to form indoxyl. This is catalyzed by various oxygenase enzymes, such as naphthalene (B1677914) dioxygenase, flavin-containing monooxygenases (FMO), or cytochrome P450 monooxygenases. rsc.orgresearchgate.netresearchgate.net

Researchers have engineered the shikimate and tryptophan pathways in E. coli to increase the supply of the indole intermediate, leading to yields of up to 12 g/L of indigo under optimized conditions. rsc.org Another approach involves the direct conversion of indole to indigo using engineered P450 enzymes, which has shown high catalytic activity and yields. mdpi.com The use of tryptophan as a starting material is considered more sustainable as it can be derived from the hydrolysis of proteins and biomass. researchgate.net

Enzymatic Hydrolysis and Oxidation Processes in Natural Dye Production

In nature, indigo is derived from plants like those of the Indigofera species, where it exists as a precursor called indican (B1671873) (indoxyl-β-D-glucoside). nih.govjmolecularsci.com The extraction process involves enzymatic reactions to release the dye.

The core process involves two main steps:

Enzymatic Hydrolysis : The indican precursor undergoes hydrolysis catalyzed by β-glucosidase enzymes. jmolecularsci.comareadeagronomia.mx This reaction cleaves the glycosidic bond, releasing glucose and free indoxyl. ugm.ac.id The efficiency of this step is dependent on factors like temperature and pH. jmolecularsci.comugm.ac.id

Oxidation : The liberated indoxyl is unstable and, in the presence of oxygen (aerobic conditions), spontaneously undergoes oxidative dimerization to form the water-insoluble indigo pigment. jmolecularsci.comugm.ac.id

Variations in these processes can lead to different dye molecules. For example, indoxyl can also be oxidized to isatin (B1672199), which can then react with another indoxyl molecule to produce indirubin (B1684374), a structural isomer of indigo. areadeagronomia.mx To create a more sustainable dyeing process, one proposed strategy involves using a stable, water-soluble intermediate called indican. This can be applied to fabric and then treated with a β-glucosidase enzyme, which liberates indoxyl that then oxidizes directly on the textile fibers to form indigo. au.dk

Table 2: Enzymes in Biocatalytic Indigo Synthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Tryptophanase | Converts tryptophan to indole. researchgate.netnih.gov | L-Tryptophan | Indole |

| Flavin-containing monooxygenase (FMO) | Oxidizes indole to indoxyl. researchgate.netresearchgate.net | Indole | Indoxyl |

| Naphthalene dioxygenase (NDO) | Oxidizes indole to indoxyl. rsc.orgresearchgate.net | Indole | Indoxyl |

| Cytochrome P450 monooxygenase | Oxidizes indole to indoxyl. mdpi.comresearchgate.net | Indole | Indoxyl |

| β-glucosidase | Hydrolyzes indican to release indoxyl. jmolecularsci.comareadeagronomia.mx | Indican (indoxyl-β-D-glucoside) | Indoxyl, Glucose |

Optimization of Biological Production Parameters

The microbial production of indigotine offers a promising and more environmentally sustainable alternative to traditional chemical synthesis. Significant research has focused on optimizing various parameters to maximize the yield and efficiency of this biological process. Key areas of optimization include the genetic engineering of microbial strains, refinement of culture medium composition, and precise control over fermentation process parameters.

A prevalent strategy involves the use of engineered Escherichia coli strains. nih.gov These microorganisms are often modified to express specific enzymes crucial for the indigo biosynthetic pathway. For instance, the co-expression of a tryptophanase and a flavin-containing monooxygenase (FMO) has proven effective. The tryptophanase converts tryptophan into indole, which is then hydroxylated by the FMO to form indoxyl. Two molecules of indoxyl subsequently undergo spontaneous oxidative dimerization to produce indigotine. researchgate.net To enhance this process, researchers have explored co-expressing the styrene (B11656) monooxygenase (styAB) gene with the malate (B86768) dehydrogenase (mdh) gene, which helps in regenerating the necessary NADH cofactor. mdpi.com This combinational approach has led to significant increases in monooxygenase activity and, consequently, indigo production, with yields reaching up to 787.25 mg/L after 24 hours of fermentation with 2.0 g/L of tryptophan. mdpi.com

The composition of the fermentation medium is another critical factor. Fed-batch cultivation is a widely adopted technique where nutrients are added incrementally throughout the fermentation process. google.commicrobenotes.com This strategy helps in maintaining optimal concentrations of substrates like glucose and avoids the accumulation of inhibitory byproducts. google.comresearchgate.net For instance, in fed-batch fermentation with glucose feeding, an engineered E. coli strain produced approximately 965 mg/L of indigo in a 3-L bioreactor over 72 hours. nih.gov The choice of precursor is also vital. While indole can be used directly, its toxicity to microbial cells can be a limiting factor. mdpi.com Tryptophan has been identified as a more suitable substrate for indigo production in E. coli fermentation. mdpi.com

Process parameters such as pH, temperature, and aeration are meticulously controlled to ensure optimal conditions for both microbial growth and enzyme activity. The addition of surfactants to the culture medium has also been explored to improve the solubility and recovery of the produced indigo. researchgate.net Response surface methodology (RSM) has been employed to optimize these parameters systematically, leading to enhanced indigo yields. For example, in one study with Acinetobacter sp. PP-2, the optimal conditions were found to be 157.92 mg/L of phenol (B47542) and 205.32 mg/L of indole, resulting in an indigo yield of 202.92 mg/L. nih.gov

Table 1: Interactive Data on Optimized Biological Production of Indigotine

| Microbial System | Genetic Modification | Fermentation Strategy | Key Findings | Indigo Titer | Reference |

| Escherichia coli | Co-expression of styAB and mdh genes | Batch Fermentation | Enhanced NADH regeneration and monooxygenase activity | 787.25 mg/L | mdpi.com |

| Escherichia coli | Co-expression of StyAB, TnaA, and GroES-GroEL | Batch Fermentation | Chaperone expression mitigated negative effects of TnaA overexpression | 550 mg/L | mdpi.com |

| Escherichia coli | Co-culture of two engineered strains | Batch Fermentation | Balancing pathway modules through strain ratios improved production | 104.3 mg/L | nih.govresearchgate.net |

| Morchella nov. ES-1 sp. | Mutant strain | Fed-batch Fermentation | Maximized pigment production through controlled nutrient feeding | Not specified | google.com |

| Escherichia coli | Engineered with an auto-inducible synthetic pathway | Fed-batch Fermentation | High-titer production without the need for an inducer | ~965 mg/L | nih.gov |

| Acinetobacter sp. PP-2 | Wild-type isolate | Batch Fermentation | Optimized phenol and indole concentrations for maximal yield | 202.92 mg/L | nih.gov |

Derivatization for Specialized Research Applications (e.g., analytical standards, material modification)

The derivatization of indigotine is a key strategy for creating new molecules with tailored properties for specialized research and industrial applications. These modifications can enhance solubility, introduce new functionalities, and alter the optoelectronic characteristics of the parent compound.

A primary application of indigotine derivatization is the synthesis of analytical standards. The most common derivative for this purpose is indigotindisulfonic acid, often used in its sodium salt form, known as indigo carmine. smolecule.comwikipedia.org The sulfonation of indigo, typically with sulfuric acid, introduces sulfonate groups that significantly increase the water solubility of the molecule. smolecule.com This enhanced solubility is crucial for its use as a certified reference material in analytical techniques like high-performance liquid chromatography (HPLC) for the quantification of indigo in various samples, including food and textiles. google.comgoogle.com The purity of these standards is paramount and is often verified to be greater than 99% by HPLC. google.comgoogle.com Other analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and direct analysis in real time-mass spectrometry (DART-MS), have also been developed for the identification of indigotin (B1671874) and its derivatives in complex matrices like historical textiles. nih.govacs.orgacs.org These methods often involve derivatization steps, such as silylation, to make the analytes suitable for analysis. nih.govresearchgate.net

In the realm of material modification, indigotine derivatives are being explored for a variety of applications, from dyeing textiles to developing advanced electronic materials. The chemical modification of indigo, such as through sulfonation, can improve its fastness properties on fabrics like cotton. researchgate.net Beyond textiles, the unique electronic properties of indigoids have led to their investigation as organic semiconductors. rsc.org By systematically modifying the indigo structure, researchers can tune the optoelectronic properties and charge carrier transport characteristics of the resulting materials. rsc.org This has opened up possibilities for their use in sustainable organic electronics, including the fabrication of n-type organic field-effect transistors (OFETs) that are stable in air. rsc.org

Another significant area of material modification is the development of electrochemical sensors. Indigo carmine can be electropolymerized onto electrode surfaces, such as carbon paste electrodes, to create modified sensors with enhanced sensitivity and selectivity for detecting various analytes. bohrium.comnih.govresearchgate.netresearchgate.nettandfonline.com These polymer-modified electrodes have shown promise in the detection of indigo carmine itself in food and water samples, with low limits of detection. bohrium.comresearchgate.netresearchgate.net The electrochemical behavior of these modified electrodes is influenced by factors such as pH and the number of electropolymerization cycles, which can be optimized to improve sensor performance. researchgate.nettandfonline.com

Table 2: Interactive Data on Derivatization of Indigotine for Specialized Applications

| Application Area | Derivatization/Modification Method | Key Properties of Derivative | Research Focus | Analytical Technique | Reference |

| Analytical Standards | Sulfonation of indigo to form indigotindisulfonic acid | High water solubility, high purity (>99%) | Accurate quantification of indigo in various matrices | HPLC, GC-MS, DART-MS | smolecule.comgoogle.comgoogle.comnih.govacs.org |

| Material Modification | Sulfonation of indigo | Improved dye fastness on cotton fabrics | Enhancing the durability of dyed textiles | Spectroscopic analysis | researchgate.net |

| Organic Electronics | Synthesis of various indigo derivatives | Tunable optoelectronic properties, air-stable n-type conductivity | Development of sustainable organic semiconductors and OFETs | Not specified | rsc.org |

| Electrochemical Sensors | Electropolymerization of indigo carmine on carbon paste electrodes | Enhanced sensitivity and selectivity, low detection limits | Detection of analytes in food and environmental samples | Cyclic Voltammetry, Differential Pulse Voltammetry | bohrium.comnih.govresearchgate.netresearchgate.nettandfonline.com |

Advanced Analytical Characterization and Quantification of Indigotindisulfonic Acid

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are instrumental in providing detailed information about the molecular structure and concentration of indigotindisulfonic acid. These techniques rely on the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely used technique for the quantitative analysis of indigotindisulfonic acid. technologynetworks.comirjmets.comiajps.comresearchgate.net This method is based on the principle that the molecule absorbs light in the UV and visible regions of the electromagnetic spectrum, with the amount of light absorbed being proportional to its concentration in a solution (Beer-Lambert law). scribd.com

Indigotindisulfonic acid exhibits characteristic absorption maxima in the visible region, typically around 610 nm, which is responsible for its distinct blue color. nih.govresearchgate.net This prominent peak allows for its sensitive and selective quantification in various samples. The intensity of the absorption at this wavelength can be used to determine the concentration of the dye with a high degree of accuracy. nih.gov For instance, in one study, the limit of detection (LOD) and limit of quantification (LOQ) for indigo (B80030) carmine (B74029) using UV-Vis spectroscopy were found to be 4.3 mg/L and 13.0 mg/L, respectively. uns.ac.id Another research effort reported an even lower LOD of 1.2 mg/L and LOQ of 3.8 mg/L, highlighting the sensitivity of the technique. uns.ac.id

Table 1: UV-Vis Spectroscopic Data for Indigotindisulfonic Acid

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorption (λmax) | ~610 nm | nih.govresearchgate.net |

| Limit of Detection (LOD) | 1.2 - 4.3 mg/L | uns.ac.id |

| Limit of Quantification (LOQ) | 3.8 - 13.0 mg/L | uns.ac.id |

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of indigotindisulfonic acid, providing detailed information about its molecular structure and bonding. nih.govmdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its various vibrational modes, such as stretching and bending of chemical bonds. researchgate.net The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. In the FTIR spectrum of indigotindisulfonic acid, characteristic bands can be attributed to the stretching vibrations of N-H, C=O, C=C, and S=O (from the sulfonic acid groups) bonds. researchgate.net For example, the O-H and N-H bond stretching vibrations are observed around 3425-3438 cm⁻¹. researchgate.net Bands in the region of 800-1400 cm⁻¹ can be assigned to vibrations of S-O (around 1044 cm⁻¹) and C-O (around 1084 cm⁻¹) bonds. researchgate.net

Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light, usually from a laser. mdpi.com The resulting Raman spectrum also provides information about the vibrational modes of the molecule. mdpi.com Raman spectroscopy has been successfully used to characterize indigotindisulfonic acid, with studies focusing on assigning the observed vibrational bands to specific molecular motions. mdpi.comresearchgate.net For instance, characteristic Raman bands for indigo have been detected at 133, 253, 546, 599, 675, 759, 1223, 1311, 1459, and 1573 cm⁻¹. researchgate.net Two-dimensional infrared (2D IR) spectroscopy has also been employed to study the ultrafast vibrational relaxation and structural dynamics of indigo carmine in solution. acs.org

Table 2: Key Vibrational Frequencies of Indigotindisulfonic Acid

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| O-H/N-H Stretch | 3425-3438 | - | researchgate.net |

| C=O Stretch | ~1627 (downshifted) | ~1620 | researchgate.net |

| C=C Aromatic Stretch | - | 1573 | researchgate.net |

| S-O Stretch | ~1044 | - | researchgate.net |

| C-O Stretch | ~1084 | - | researchgate.net |

Mass spectrometry (MS) is an indispensable tool for the characterization of indigotindisulfonic acid, providing precise information about its molecular weight and elemental composition. nih.gov This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode, has been effectively used to study indigotindisulfonic acid and its degradation products. nih.govcapes.gov.br In ESI(-)-MS, the indigotindisulfonic acid molecule is typically observed in its anionic form. The technique is highly sensitive and can be used to identify and characterize intermediates formed during degradation processes. nih.gov For example, in studies of indigo carmine degradation, ions with m/z values corresponding to the parent molecule and various degradation products have been identified. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful technique for analyzing complex mixtures containing indigotindisulfonic acid. mdpi.com This hyphenated technique allows for the separation of the parent compound from its impurities and degradation products, followed by their individual mass spectrometric analysis for identification. researchgate.netmdpi.com

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Chromatographic Separation and Impurity Profiling

Chromatographic techniques are essential for separating indigotindisulfonic acid from complex matrices and for identifying and quantifying its impurities.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the separation and impurity profiling of indigotindisulfonic acid. ub.rorsc.orgscioninstruments.comnih.gov These methods offer high resolution, sensitivity, and selectivity. ub.ro

The development of a robust HPLC or UHPLC method involves optimizing several parameters, including the choice of the stationary phase (column), the mobile phase composition, and the detector. americanpharmaceuticalreview.comchromatographyonline.comchromforum.org Reversed-phase chromatography, often using a C18 column, is commonly employed for the analysis of indigotindisulfonic acid. ub.roscioninstruments.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. rsc.orgnih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often preferred for separating complex mixtures of the dye and its impurities. ub.ro

Diode-array detection (DAD) is frequently coupled with HPLC, allowing for the simultaneous monitoring of the absorbance at multiple wavelengths. ub.roscioninstruments.com This is particularly useful for identifying and quantifying impurities that may have different absorption maxima than the parent compound. A detection wavelength of around 608-610 nm is commonly used for the quantification of indigotine. ub.ro The development of UHPLC methods offers advantages in terms of speed and resolution, allowing for faster analysis times and better separation of closely related compounds. thermofisher.comsepscience.com For instance, a UHPLC method demonstrated a significant decrease in retention time and improved reproducibility for the analysis of indigo carmine. thermofisher.com

Table 3: Typical HPLC/UHPLC Method Parameters for Indigotindisulfonic Acid Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ub.ronih.gov |

| Mobile Phase | Methanol/Acetonitrile and Ammonium (B1175870) Acetate (B1210297) Buffer | rsc.orgnih.gov |

| Detection | Diode-Array Detector (DAD) at ~610 nm | ub.roscioninstruments.com |

| Flow Rate | ~1.2 mL/min | rsc.org |

| Injection Volume | 10 µL | rsc.org |

While indigotindisulfonic acid itself is not volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable technique for the analysis of its volatile degradation products. researchgate.netcac-accr.ca This method involves separating volatile compounds in the gas phase using a capillary column, followed by their detection and identification using a mass spectrometer. fao.orgnih.gov

The application of GC-MS to the study of indigotindisulfonic acid typically requires a derivatization step to convert non-volatile degradation products into more volatile compounds suitable for GC analysis. nih.gov For example, silylation is a common derivatization technique used for this purpose. nih.gov GC-MS has been successfully used to identify degradation products of indigo, such as isatin (B1672199) and 2-aminobenzoic acid, in various samples. cac-accr.ca This information is crucial for understanding the degradation pathways of the dye and for assessing its stability under different conditions.

Electrophoretic Methods (e.g., Capillary Electrophoresis) for Component Separation

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of synthetic food dyes like indigotindisulfonic acid. sci-hub.senih.gov This method offers rapid analysis, high separation efficiency, and low sample and reagent consumption.

In one application, a capillary zone electrophoresis method was developed for the electrophoretic separation of chlorophenol red and indigo carmine dyes. jst.go.jp The separation was achieved in a 50 cm capillary with an applied potential of 20 kV, demonstrating the capability of CE to resolve different dye components. jst.go.jp Another study detailed a simple and rapid capillary electrophoretic method with UV detection for the identification of five natural dyes, including indigo. tandfonline.com The separation was performed in a fused-silica capillary using a 40 mM sodium tetraborate (B1243019) buffer solution at pH 9.25, with an applied potential of 30 kV. tandfonline.com

The versatility of CE is further highlighted by its use in analyzing complex matrices. For instance, a method was validated for the simultaneous determination of synthetic dyes in alcoholic beverages, showcasing the robustness of capillary electrophoresis for quality control in the food industry. sci-hub.se Additionally, CE with laser-induced fluorescence detection has been employed for the analysis of indigo carmine and indigo carmine-labeled proteins. metrohm.com In its oxidized state, indigo carmine is non-fluorescent, but upon reduction under alkaline conditions, it becomes fluorescent, allowing for highly sensitive detection. metrohm.com

The table below summarizes typical conditions used in the capillary electrophoretic separation of indigotindisulfonic acid and related dyes.

| Parameter | Value | Reference |

| Capillary Length | 50 cm | jst.go.jp |

| Applied Potential | 20 kV - 30 kV | jst.go.jptandfonline.com |

| Buffer | 40 mM Sodium Tetraborate (pH 9.25) | tandfonline.com |

| Detection | UV Detection | tandfonline.com |

Analysis of Isomers and Subsidiary Coloring Matters (e.g., Indirubin (B1684374), Isatin-5-sulfonic Acid, Anthranilic Acid)

The manufacturing process of indigotindisulfonic acid can result in the formation of isomers and the presence of subsidiary coloring matters and degradation products. The identification and quantification of these compounds are essential for ensuring the purity and safety of the final product.

Indirubin , an isomer of indigo, is a known component in natural indigo dye and can be present in synthetic preparations. researchgate.netsips.org.in While indigo provides a blue color, indirubin is red. researchgate.net The metabolism of both indigo and indirubin has been studied, indicating their potential biological activities.

Isatin-5-sulfonic acid is a recognized decomposition product of indigotindisulfonic acid. nih.gov Its presence is often monitored in commercial batches of FD&C Blue No. 2. High-pressure liquid chromatography (HPLC) is a common method for the determination of isatin-5-sulfonic acid. nih.gov In some analytical procedures, a limit of 0.4% is specified for this impurity. nih.gov The degradation of indigo carmine to isatin sulfonic acid can be initiated by oxidation.

Anthranilic acid is another degradation product of indigotin (B1671874). Its presence has been identified in aged indigo-dyed textiles through gas chromatography-mass spectrometry (GC-MS). The oxidative degradation of indigotin can lead to the formation of anthranilic acid. In some regulatory standards for indigotine, a limit is set for the sum of organic compounds other than coloring matters, which includes isatin-5-sulfonic acid, 5-sulfoanthranilic acid, and anthranilic acid.

The following table lists some of the key isomers and subsidiary coloring matters associated with indigotindisulfonic acid.

| Compound | Type | Analytical Method(s) | Reference |

| Indirubin | Isomer | HPLC, Mass Spectrometry | researchgate.net |

| Isatin-5-sulfonic acid | Decomposition Product | HPLC | nih.gov |

| Anthranilic acid | Degradation Product | GC-MS |

Electrochemical and Other Analytical Methods

Voltammetric and Potentiometric Techniques for Redox Studies

The redox behavior of indigotindisulfonic acid is a key characteristic that can be exploited for its analytical determination. Voltammetric and potentiometric techniques are well-suited for these studies.

Voltammetric techniques , such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been extensively used to investigate the electrochemical oxidation of indigo carmine. These studies are often performed using modified electrodes to enhance sensitivity and selectivity. For example, a poly (glycine) modified carbon paste electrode has been shown to exhibit remarkable electrocatalytic activity for the oxidation of indigo carmine. The oxidation peak of indigo carmine is typically observed in a phosphate (B84403) buffer at a specific pH, with the peak current being proportional to the concentration of the dye.

The electrochemical behavior of indigotindisulfonic acid is pH-dependent. The redox potential of a polypyrrole film doped with indigo carmine was found to be dependent on the pH of the solution in the range of 0-9.

Potentiometric techniques are also valuable for redox studies of indigotindisulfonic acid. Potentiometric titration can be used to determine the concentration of redox-active species. In the context of indigo dyeing, online monitoring of indigo and sodium hydrosulfite concentrations in dye baths is performed using potentiometric analyzers. This involves a monotonic titration with potassium ferricyanide (B76249) as the titrant. The redox potential of the dye bath is a critical parameter for ensuring proper dyeing. Furthermore, potentiometric biosensors have been developed for the characterization of interactions involving indigo carmine.

The table below summarizes key findings from electrochemical studies of indigotindisulfonic acid.

| Technique | Key Finding | Reference |

| Cyclic Voltammetry | Oxidation peak current is proportional to concentration. | |

| Differential Pulse Voltammetry | Used for individual and simultaneous determination of indigo carmine. | sci-hub.se |

| Potentiometric Titration | Monitors redox potential in indigo dye baths. |

Method Validation for Accuracy, Precision, and Detection Limits in Analytical Applications

The validation of analytical methods is crucial to ensure their reliability for the intended application. This involves assessing parameters such as accuracy, precision, linearity, and detection limits.

For the analysis of indigotindisulfonic acid, various methods have been developed and validated. A high-performance liquid chromatography-diode array detector (HPLC-DAD) method for the determination of indigotine showed linearity in the concentration range of 1.096-16.4 µg mL-1 with a high correlation coefficient (r2 = 0.9999). The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.25 and 0.82 µg mL-1, respectively.

In another study using vortex-assisted natural deep eutectic solvent-based liquid-phase microextraction followed by UV-Visible spectrophotometry, the method exhibited a linear range between 10 and 900 ng mL-1. The LOD and LOQ were found to be 3.3 ng mL-1 and 10 ng mL-1, respectively. The accuracy of this method was demonstrated by satisfactory recovery results in the range of 95.9-104.2% with a relative standard deviation (RSD) between 1.4-3.7%.

A voltammetric method using a modified glassy carbon electrode for the determination of indigo carmine reported a linear dynamic range of 0.025–1.0 and 1.0–10 µM, with detection and quantification limits of 4.3 and 14.3 nM, respectively. The precision of a digital image analysis method for quantifying indigo carmine in candies was estimated at 2.16% by the standard deviation of daily replicates, and the accuracy was determined to be 113 ± 2% by recovery tests.

The following table presents a summary of validation parameters from different analytical methods for indigotindisulfonic acid.

| Analytical Method | Linearity Range | Limit of Detection (LOD) | Accuracy (Recovery %) | Precision (RSD %) | Reference |

| HPLC-DAD | 1.096-16.4 µg mL-1 | 0.25 µg mL-1 | - | - | |

| VA-NADES-LPME-UV-Vis | 10-900 ng mL-1 | 3.3 ng mL-1 | 95.9-104.2 | 1.4-3.7 | |

| Voltammetry | 0.025–10 µM | 4.3 nM | - | - | |

| Digital Image Analysis | 0.1 to 5.0 mg L−1 | 0.20 µg g−1 | 113 ± 2 | 2.16 |

Environmental Transformation and Degradation Pathways of Indigotindisulfonic Acid

Photodegradation Mechanisms and Kinetics

Photodegradation involves the breakdown of chemical compounds by light. For indigotindisulfonic acid, this process is influenced by the light spectrum and intensity, leading to the formation of various degradation products.

Influence of Light Spectrum and Intensity on Degradation

The rate and efficiency of indigotindisulfonic acid's photodegradation are significantly dependent on the characteristics of the light source. Studies have shown that both the wavelength (spectrum) and the power (intensity) of light play crucial roles in this process.

The dye's degradation is influenced by the presence of other substances. For instance, in the presence of the photosensitizing dye erythrosine, indigotindisulfonic acid undergoes accelerated decomposition when exposed to direct sunlight. oup.com This suggests that the photodegradation can be sensitized, a process where one molecule absorbs light energy and then transfers it to another, initiating its degradation. Research has also explored the use of indigotine as a photoprotector for light-sensitive drugs like manidipine, where it slows down the photodegradation process by quenching the excited states of the drug. nih.gov

The intensity of the light source also directly impacts the degradation rate. In photocatalytic degradation studies using titanium dioxide (TiO2), increasing the number of UV lamps, and therefore the light intensity, resulted in a faster and more complete degradation of the dye. journalijar.com Total degradation was achieved in a shorter time with higher light intensity. journalijar.com However, it is important to note that indigotine itself has low lightfastness, meaning it is prone to decolorization when exposed to light and oxygen. food-detektiv.de

Identification of Photo-Degradation Products

The breakdown of indigotindisulfonic acid through photodegradation results in the formation of smaller, less complex molecules. In vivo studies in rats have identified two primary breakdown products of the sodium salt of indigotindisulfonic acid (FD&C Blue No. 2): isatin-5-sulphonic acid and 5-sulphoanthranilic acid. nih.govdrugbank.compharmaoffer.com The oxidative degradation of indigotin (B1671874), the core structure of the dye, leads to its cleavage into smaller compounds. researchgate.net Upon exposure to light and air, indigotin oxidizes to form isatin (B1672199), which can further degrade to anthranilic acid. researchgate.net Another identified degradation product is tryptanthrin. researchgate.net

Chemical Oxidation and Reduction Processes

Chemical oxidation processes are effective methods for treating wastewater containing indigotindisulfonic acid. These processes utilize powerful oxidizing agents to break down the complex dye molecule.

Advanced Oxidation Processes (AOPs) for Effluent Treatment:

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). vito.be These processes are considered highly effective for treating effluents containing synthetic dyes like indigotindisulfonic acid. tandfonline.cominformahealthcare.commdpi.com

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate highly reactive hydroxyl radicals. waset.orgmdpi.com This process has been successfully applied to remove indigotine from aqueous solutions. tandfonline.comtandfonline.com The efficiency of the Fenton process is influenced by several parameters, including the initial concentrations of the dye, hydrogen peroxide, and ferrous ions, as well as the pH of the solution and the temperature. tandfonline.com Optimal conditions for the Fenton process are typically found at an acidic pH. tandfonline.com

The photo-Fenton process is an enhancement of the Fenton process where the reaction is accelerated by the presence of light. tandfonline.commdpi.com The addition of light leads to the photolysis of H₂O₂ and the reduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which increases the rate of hydroxyl radical generation and, consequently, the degradation rate of the dye. tandfonline.com Studies have shown that the photo-Fenton process can significantly reduce the reaction time required for complete dye removal compared to the conventional Fenton process. tandfonline.comtandfonline.comresearchgate.net For a dye concentration of 300 mg/L, the reaction time was reduced from 20 minutes in the Fenton process to 10 minutes in the photo-Fenton process. tandfonline.com

Table 1: Comparison of Fenton and Photo-Fenton Processes for Indigotine Degradation

| Process | Initial Dye Concentration (mg/L) | [Fe²⁺] (mM) | [H₂O₂] (mM) | pH | Reaction Time for 100% Removal (min) |

|---|---|---|---|---|---|

| Fenton | 300 | 0.125 | 1.3 | 3 | 20 |

| Photo-Fenton | 300 | 0.125 | 1.3 | 3 | 10 |

Data sourced from a comparative study on the degradation of indigotine food dye. tandfonline.comtandfonline.comresearchgate.net

Photocatalytic degradation is another AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc sulfide (B99878) (ZnS), and a light source to generate hydroxyl radicals. journalijar.comdeswater.comnih.gov When the catalyst is irradiated with light of sufficient energy, it generates electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. These radicals then attack and degrade the dye molecules.

The efficiency of photocatalytic degradation of indigotine is influenced by factors such as the initial dye concentration, the catalyst dosage, and the pH of the solution. journalijar.comdeswater.comsciensage.info Studies have shown that TiO₂ is an effective photocatalyst for the degradation of indigo (B80030) carmine (B74029) under UV irradiation. journalijar.comsciensage.info The degradation rate increases with an increase in catalyst concentration up to an optimal point. sciensage.info The pH of the solution also plays a significant role, with higher degradation rates often observed at basic pH levels. deswater.com For instance, a discoloration efficiency of 99% was achieved in 125 minutes at a pH of 11. deswater.com

Table 2: Influence of Parameters on Photocatalytic Degradation of Indigotine

| Catalyst | Parameter | Value | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|

| TiO₂ | pH | 4 | 34.95 | deswater.com |

| TiO₂ | pH | 10 | 99.91 | deswater.com |

| TiO₂ | Catalyst Dose | 30 mg/L | 97.85 | deswater.com |

| Sm³⁺-doped ZnS | Catalyst Dose | 15 mg/L | 93 | nih.gov |

Ozonation and Sonolysis Applications

Advanced oxidation processes such as ozonation and sonolysis have demonstrated effectiveness in the degradation of indigotindisulfonic acid. Ozonation attacks the double bonds and aromatic rings within the indigo carmine molecule, leading to their cleavage and the formation of smaller, less colored fragments like aldehydes and acids. mdpi.com Studies have shown that ozonation can achieve a high removal efficiency of indigo carmine, with one study reporting 91% removal after 30 minutes. mdpi.com The combination of ozone with sonolysis (ultrasound) can further enhance the degradation efficiency by promoting the diffusion of gases and the formation of highly reactive hydroxyl and peroxydryl radicals. nih.gov

Sonolysis, the application of ultrasound, can also independently degrade indigotindisulfonic acid, although it is generally less efficient than ozonation when used alone. scirp.orgresearchgate.net The effectiveness of sonolysis is dependent on factors such as ultrasound frequency and power, with optimal degradation observed at specific frequencies and power levels in an acidic medium. worldwidejournals.com The combination of sonolysis with other processes, such as photocatalysis, can increase the degradation and mineralization of indigo carmine. nih.gov

A potential byproduct of the partial degradation of indigo carmine through ozonation is isatin-5-sulfonic acid. mdpi.comresearchgate.net

Hydrolytic Stability and Pathways in Aqueous Environments

Indigotindisulfonic acid exhibits poor stability in aqueous solutions, with its degradation being significantly influenced by the pH of the environment. nih.gov The dye's color can fade appreciably within a week when stored at a pH between 3 and 5, with considerable fading at a pH of 7 and complete fading at a pH of 8. nih.gov In alkaline conditions, such as in 10% sodium carbonate or 10% sodium hydroxide (B78521) solutions, complete fading occurs. nih.gov The presence of oxidizing or reducing agents, as well as sugars, can also lead to the instability of the dye by altering its unsaturated conjugate group, which is responsible for its color. nih.gov

Role of pH and Other Environmental Factors on Chemical Transformation

The pH of the aqueous environment is a critical factor in the chemical transformation of indigotindisulfonic acid. The efficiency of photocatalytic degradation processes, for example, is strongly dependent on the pH of the solution. researchgate.net Studies have shown that the degradation efficiency of indigo carmine decreases as the pH value increases, with the highest efficiency observed in acidic conditions (pH 3). researchgate.net In photocatalytic degradation using graphene nanodots, the breakdown of indigo carmine was evaluated across a pH range of 2.0 to 12.0, with the initial pH level being a key parameter. nih.gov

The degradation rate of indigo carmine has been found to be pH-dependent in various studies. For instance, in one study, the rate of degradation increased with increasing pH up to a pH of 8, after which it decreased. core.ac.uk Another study on photocatalytic degradation found that the process was more effective at a pH of 10. biomedres.us The stability of the dye itself is also pH-dependent, with significant fading observed at neutral and alkaline pH levels. nih.gov

Biodegradation and Biotransformation Studies

The biodegradation of indigotindisulfonic acid involves various microbial species and enzymatic reactions, leading to the formation of several biotransformation products.

Microbial Degradation by Bacterial and Fungal Species in Environmental Contexts

A variety of bacterial and fungal species have been shown to degrade indigotindisulfonic acid. The white-rot fungus Cyathus bulleri has been observed to enhance its growth in the presence of indigo carmine and degrade it into anthranilic acid. researchgate.net Another white-rot fungus, Ganoderma sp. En3, has also demonstrated a strong capability to decolorize high concentrations of indigo carmine. researchgate.net The fungus Heterobasidion insulare, even in its inactivated (dead) form, has been used for the biological degradation of indigo carmine in aqueous solutions. pjoes.compjoes.com Studies with Pleurotus ostreatus have also shown its potential for removing the dye from wastewater. researchgate.net

Among bacteria, Bacillus safensis HL3 spores have been found to decolorize indigo carmine by 97% within 2 hours in the presence of a mediator. mdpi.comnih.govresearchgate.net This degradation is achieved through oxidation. mdpi.comnih.govresearchgate.net Bacillus licheniformis NS2324 has also been identified as an efficient degrader of indigo carmine, particularly at an alkaline pH. core.ac.uk

Enzymatic Degradation Mechanisms (e.g., Laccase-catalyzed Reactions)

Enzymes, particularly laccases, play a crucial role in the degradation of indigotindisulfonic acid. Laccases, which are multi-copper oxidases, catalyze the one-electron oxidation of various substrates, including dyes. mdpi.com The degradation of indigo carmine by Bacillus safensis HL3 spores is associated with significantly increased activities of spore laccase, intracellular tyrosinase, and lignin (B12514952) peroxidase. mdpi.comnih.govresearchgate.net

Laccases from fungal sources, such as Trametes hirsuta and Sclerotium rolfsii, have been shown to oxidize indigo to isatin, which is then further broken down to anthranilic acid. nih.govresearchgate.net The proposed mechanism involves a step-wise abstraction of four electrons from the indigo molecule by the enzyme. nih.govresearchgate.net Bacterial laccases, such as the one from Bacillus licheniformis NS2324, have been noted for their stability and high activity at higher temperatures and alkaline pH, making them suitable for industrial applications. core.ac.uk The presence of mediators, such as acetosyringone, can significantly enhance the rate of laccase-catalyzed decolorization of indigo carmine. mdpi.comnih.gov

Biotransformation Products Characterization

The biodegradation and biotransformation of indigotindisulfonic acid result in several intermediate and final products. In vivo studies in rats have identified isatin-5-sulphonic acid and 5-sulphoanthranilic acid as breakdown products. drugbank.comnih.govpharmaoffer.com

Microbial degradation studies have further elucidated the transformation pathway. The degradation of indigo carmine by the white-rot fungus Cyathus bulleri leads to the formation of anthranilic acid . researchgate.net Fungal laccases from Trametes hirsuta and Sclerotium rolfsii also yield isatin (indole-2,3-dione), which is subsequently decomposed to anthranilic acid . nih.govresearchgate.net The biotransformation of indigo carmine by Trametes versicolor has been shown to produce isatin sulfonic acid . researchgate.net

In bacterial degradation, liquid chromatography-mass spectrometry analysis of the degradation of indigo carmine by Bacillus safensis HL3 spores has led to the proposal of a detailed degradation pathway, although the specific intermediate products are not explicitly named in the provided search results. mdpi.comnih.govresearchgate.net The degradation by a laccase from Bacillus licheniformis NS2324 is also reported to involve the formation of isatin, which is then converted to anthranilic acid via the unstable intermediate, isatic acid. core.ac.uk

The following table summarizes the key biotransformation products identified in various studies.

| Original Compound | Degrading Agent/Process | Biotransformation Product(s) |

| Indigotindisulfonic Acid | Rat metabolism | Isatin-5-sulphonic acid, 5-sulphoanthranilic acid drugbank.comnih.govpharmaoffer.com |

| Indigo Carmine | Cyathus bulleri (fungus) | Anthranilic acid researchgate.net |

| Indigo | Trametes hirsuta and Sclerotium rolfsii (fungal laccases) | Isatin, Anthranilic acid nih.govresearchgate.net |

| Indigo Carmine | Trametes versicolor (fungus) | Isatin sulfonic acid researchgate.net |

| Indigo Carmine | Bacillus licheniformis NS2324 (bacterial laccase) | Isatin, Isatic acid, Anthranilic acid core.ac.uk |

| Indigo Carmine | Ozonation | Isatin-5-sulfonic acid mdpi.comresearchgate.net |

Adsorption and Remediation Technologies

Indigotindisulfonic acid, also known as Indigo Carmine, is a widely used synthetic dye in the textile, food, and pharmaceutical industries. jfda-online.comresearchgate.net Due to its complex aromatic structure, it is resistant to biodegradation and its presence in industrial effluents poses a significant environmental concern. jfda-online.com Consequently, the development of effective remediation technologies is crucial. Adsorption has emerged as a promising and widely used technique for the removal of such dyes from contaminated water due to its efficiency and the potential for using low-cost adsorbent materials. mdpi.comacs.org

A diverse range of materials has been investigated for their potential to adsorb indigotindisulfonic acid from aqueous solutions. These materials vary from natural and waste-derived products to synthetic and composite materials. The effectiveness of these adsorbents is typically evaluated based on their adsorption capacity, which is influenced by factors such as pH, temperature, initial dye concentration, and the adsorbent's surface characteristics. researchgate.netnih.gov

Low-cost adsorbents derived from natural sources and industrial or agricultural waste have garnered significant attention due to their abundance and sustainability. acs.org Materials such as eggshells, date palm seeds, and papaya seeds have been explored as potential adsorbents for indigo carmine. jcleanwas.com Studies have shown that the adsorption process is often pH-dependent, with optimal removal frequently occurring in acidic conditions. jcleanwas.comijcce.ac.ir For instance, the maximum adsorption of indigo carmine onto activated carbon derived from Agave Americana L. was achieved at a pH of 3. ijcce.ac.ir This is attributed to the electrostatic attraction between the positively charged surface of the adsorbent at low pH and the anionic dye molecules. acs.org

Activated carbons, prepared from various precursors like plastic waste and banana pseudo-stems, have demonstrated significant removal efficiencies for indigo carmine. scirp.org The activation process, whether chemical or physical, enhances the surface area and porosity of the carbonaceous material, thereby increasing its adsorption capacity. scirp.orgresearchgate.net For example, activated carbon from banana peels, activated with sulfuric acid and carbonized at 500°C, exhibited a substantial specific surface area and was effective in adsorbing indigo carmine. researchgate.net

In addition to activated carbons, other materials like Fe-Ni nanostructures, C/Fe-Ni composites, and zeolitic tuff dispersed with Fe-Cu nanostructures have been reported to have very high adsorption capacities for indigo carmine, with some reaching up to 977.18 mg/g. researchgate.net Chitosan and its composites, such as β-cyclodextrin/chitosan beads, have also been shown to be highly effective, with the composite beads exhibiting a maximum adsorption capacity of 1000.0 mg/g. nih.gov The adsorption mechanism in these cases is often attributed to chemisorption, involving chemical interactions between the dye molecules and the adsorbent surface. researchgate.netmdpi.com

The table below summarizes the maximum adsorption capacities of various adsorbents for indigotindisulfonic acid as reported in the literature.

Table 1: Comparison of Maximum Adsorption Capacities of Various Adsorbents for Indigotindisulfonic Acid

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference(s) |

|---|---|---|---|

| Chitosan/β-Cyclodextrin crosslinked beads | 1000.0 | Low | nih.gov |

| Fe-Ni nanostructures | 977.18 | Not specified | researchgate.net |

| Waste activated at 400 °C (AR400) | 680 | 2-10 | mdpi.com |

| C/Fe-Ni 75/25% composite | 654.33 | Not specified | researchgate.net |

| Chitosan crosslinked beads | 500.0 | Low | nih.gov |

| C/Fe-Ni 95/5% composite | 486.41 | Not specified | researchgate.net |

| ZIF-67 metal-organic framework | 370 | Not specified | patsnap.com |

| PVP-BiOBr | 208.3 | Not specified | acs.org |

| Composite activated carbon (TB1P1) | 127.55 | 4.7 | scirp.org |

| Moringa oleifera seeds | 60.24 | 4 | acs.org |

| Activated banana peels | 56.18 | Not specified | researchgate.net |

| AC@nZVI/Ni | 10.53 | Not specified | researchgate.net |

Commonly employed methods for treating dye-containing wastewater include physical methods like filtration and adsorption, chemical methods such as oxidation and coagulation, and biological methods. mdpi.com Hybrid systems that combine these methods are often more effective than standalone processes. For instance, coupling adsorption with membrane filtration processes like ultrafiltration (UF) and nanofiltration (NF) has shown promising results in treating textile effluents. frontiersin.org

Advanced oxidation processes (AOPs) represent another important strategy for the degradation of indigotindisulfonic acid. These processes involve the generation of highly reactive radicals, such as hydroxyl radicals, which can break down the complex dye molecules into simpler and less harmful compounds. acs.org However, it is crucial to assess the toxicity of the degradation byproducts, as some can be more toxic than the parent dye compound. researchgate.net

Biological treatment methods, utilizing microorganisms like bacteria and fungi, have also been explored for the decolorization and degradation of indigo carmine. researchgate.netscience.gov White-rot fungi, for example, produce enzymes like laccases that can decolorize and degrade a wide range of dyes. researchgate.netscience.gov The effectiveness of these biological treatments can be influenced by factors such as pH, temperature, and the presence of other substances in the effluent. researchgate.net

The development of sustainable and eco-friendly treatment strategies is an ongoing area of research. This includes the use of "waste treating waste" technologies, where industrial or agricultural byproducts are used as low-cost adsorbents or catalysts. acs.org Furthermore, the recovery and reuse of both the adsorbent and the adsorbate (the dye) are being investigated to promote a circular economy approach in wastewater treatment. acs.org

The table below provides an overview of different treatment strategies and their reported efficiencies for the removal of indigotindisulfonic acid from effluents.

Table 2: Performance of Different Waste Treatment Strategies for Indigotindisulfonic Acid

| Treatment Strategy | Target Pollutant(s) | Removal Efficiency (%) | Reference(s) |

|---|---|---|---|

| Natural Clay (NC) - Ultrafiltration (UF) | Turbidity, Color, COD | 99.9, 99.4, 79.6 | frontiersin.org |

| Powdered Activated Carbon (PAC) - Ultrafiltration (UF) | Turbidity, Color, COD | 99.9, 99.5, 79.5 | frontiersin.org |

| Ceramic Membrane Filtration | Discoloration, COD, Turbidity | 99, 80, 98 | frontiersin.org |

| Nanofiltration (NF) | Turbidity, Conductivity, COD, Color | 100, 95, 98, 98 | frontiersin.org |

| Ultrafiltration (UF) alone | Turbidity | 95 | frontiersin.org |

| Eco-friendly hydrogel | Dye Adsorption | ~73 (after 24h) | mdpi.com |

Industrial and Non Biological Research Applications of Indigotindisulfonic Acid

Applications in Dyeing Chemistry and Materials Science

Role as a Dyeing Agent in Textile and Polymer Industries

Historically, indigotindisulfonic acid, also known as Saxon Blue, was the earliest synthetic acid dye, first prepared in 1740. mfa.org It provided a convenient, water-soluble alternative to indigo's complex vat dyeing process. researchgate.net Its primary use was for dyeing protein fibers such as wool and silk, to which it imparts a vibrant blue color. mfa.orgresearchgate.netwroot.blog The dyeing process for these fibers is typically carried out in an acidic bath (pH 2-6). iosrjournals.orgjcsp.org.pk The acid protonates the amino groups (–NH2) in the protein fibers, creating cationic sites (–NH3+) that form strong ionic bonds with the anionic sulfonate groups (–SO3-) of the dye. iosrjournals.orgjcsp.org.pk

While it is not suitable for cellulosic fibers like cotton, which lack the necessary cationic sites under acidic conditions, indigotindisulfonic acid has found a niche in modern applications for coloring specific polymers. wroot.blogblotz.co.uk A notable example is its use for dyeing nylon, a polyamide that shares chemical similarities with protein fibers, and for coloring nylon surgical sutures. mfa.org

Interactions with Material Substrates and Fastness Properties

The interaction between indigotindisulfonic acid and substrates is primarily governed by ionic bonding, particularly with protein and polyamide fibers like wool, silk, and nylon. iosrjournals.orgjcsp.org.pk The sulfonate groups on the dye molecule are the key to its functionality as an acid dye, allowing it to affix to protonated amino groups in the fiber. iosrjournals.org This mechanism provides good dye uptake from an acidic dyebath. iosrjournals.org

Despite its ease of application, a significant drawback of indigotindisulfonic acid is its poor fastness properties. mfa.orgresearchgate.netresearchgate.net Research and historical sources consistently report its low resistance to both washing and light. mfa.orgresearchgate.net The water-solubility that makes the dyeing process simple also means the dye can be easily washed out. researchgate.net Its lightfastness is also considerably lower than that of its parent compound, indigo (B80030), with the color prone to fading from blue to greenish and eventually yellowish upon prolonged light exposure. researchgate.netresearchgate.net Using a mordant, such as aluminum potassium sulphate, can help to improve its lightfastness on protein fibers. blotz.co.uk

Table 1: Fastness Properties of Indigotindisulfonic Acid

| Property | Rating | Substrate(s) | Notes |

|---|---|---|---|

| Wash Fastness | Poor | Wool, Silk | Water solubility leads to bleeding. mfa.orgresearchgate.net |

| Light Fastness | Poor | Wool, Silk | Fades significantly upon light exposure, changing color. researchgate.netresearchgate.net |

| pH Stability | Poor | Aqueous Solution | Appreciably fades at pH 3 and 5; considerably fades at pH 7; fades completely at pH 8. |

Integration into Advanced Functional Materials (e.g., sensors, smart materials)

The unique electrochemical and optical properties of indigotindisulfonic acid have prompted research into its use in advanced functional materials. Its ability to change color based on its redox state is a key feature exploited in these applications. wikipedia.org

Sensors: Indigotindisulfonic acid has been integrated into various electrochemical sensors. For instance, it has been used to create modified carbon paste electrodes for the detection of other organic molecules. bohrium.com Researchers have developed sensors for indigo carmine (B74029) itself, using materials like selenium dioxide nanoparticles or electropolymerized films, highlighting the compound's electroactive nature. bohrium.commdpi.commdpi.com Furthermore, DNA electrochemical sensors have been fabricated using an indigo carmine electrochemical polymer membrane, demonstrating its utility in creating stable and reproducible biosensors. patsnap.com

Smart Materials: The responsive nature of indigotindisulfonic acid makes it a candidate for smart materials. Its color change can be triggered by various stimuli, including pH and electrical potential. wikipedia.org Research has explored its use in smart membranes where its separation performance can be controlled. rsc.org For example, light-responsive membranes incorporating photoisomerization have been tested for their ability to separate indigo carmine from other dyes, with performance changing under UV or visible light. rsc.org

Analytical Chemistry Reagent and Standard Reference Applications

In analytical chemistry, indigotindisulfonic acid is a well-established reagent, valued for its distinct and reversible color changes in response to chemical environments. drugbank.com

Utilization as a pH Indicator in Chemical Titrations and Process Control

Indigotindisulfonic acid functions as a pH indicator, typically in a 0.2% aqueous solution. wikipedia.orggoogle.com It exhibits a distinct color change in a high pH range, transitioning from blue at pH 11.4-11.6 to yellow at pH 13.0-14.0. wikipedia.orggoogle.comchemtalk.com.aunih.gov This property makes it useful for titrations and other analytical procedures that involve monitoring alkalinity. drugbank.comnih.gov

Table 2: pH Indicator Properties of Indigotindisulfonic Acid

| pH Value | Color |

|---|---|

| 11.4 - 11.6 | Blue |

| 13.0 - 14.0 | Yellow |

Data sourced from multiple references. wikipedia.orggoogle.comchemtalk.com.aucarlroth.com

Application as a Redox Indicator and for Oxidant Detection (e.g., Ozone, Superoxide (B77818) in Chemical Systems)

The compound serves as a versatile redox indicator, turning from blue in its oxidized state to yellow upon reduction. wikipedia.orggoogle.comcaymanchem.com This reversible color change is the basis for its use in various analytical applications, including redox titrations. smolecule.com The standard redox potential (E₀) at pH 7 for indigo carmine is approximately -0.125 V. researchgate.net

A notable application is its use as an indicator for dissolved ozone. wikipedia.orggoogle.com The indigo carmine molecule is decolorized by strong oxidizing agents like ozone, which breaks the chromophore, converting it to isatin-5-sulfonic acid. wikipedia.orggoogle.com This reaction provides a method for the spectrophotometric determination of ozone in aqueous solutions. However, research has shown that this reaction is not entirely specific to ozone. wikipedia.orggoogle.com Indigotindisulfonic acid also reacts with and detects superoxide radicals (O₂⁻), an important distinction in certain chemical and physiological systems. wikipedia.orggoogle.comnih.gov It is also sensitive to other oxidizing agents like nitrates and chlorates. mfa.org

Table 3: Redox Indicator Properties of Indigotindisulfonic Acid

| State | Color | Absorbance Max (nm) | Notes |

|---|---|---|---|

| Oxidized | Blue | ~610 | The typical color in solution. caymanchem.comrsc.org |

| Reduced | Yellow | ~407 | Color changes upon reduction. wikipedia.orgcaymanchem.com |

Development of Reference Standards for Quality Control in Industrial Processes

The consistency and purity of indigotindisulfonic acid are paramount for its application in various industries. To ensure these qualities, the development of reference standards is crucial. These standards serve as a benchmark against which the quality of manufactured batches can be measured.

The United States Pharmacopeia (USP) provides a reference standard for Indigotindisulfonate sodium. sigmaaldrich.comvwr.comusp.org This standard is intended for use in specified quality tests and assays as outlined in the USP compendia, including for Indigotindisulfonate Sodium Injection. sigmaaldrich.com The availability of such a primary pharmaceutical standard ensures that the product meets the rigorous requirements for its intended applications. sigmaaldrich.com

Reference standards for indigotine, the parent compound of indigotindisulfonic acid, are also available and are certified for their absolute purity, taking into account chromatographic purity, water content, residual solvents, and inorganic impurities. phytolab.com These standards are vital for quality control in industries where precise coloration and chemical composition are critical. phytolab.combris.ac.uk The use of these standards allows for the accurate determination of the composition of products containing the dye. bris.ac.uk

The quality control process for indigotindisulfonate sodium involves several tests to ensure its purity and identity. These include tests for loss on drying, water-insoluble substances, and the presence of arsenic and lead. drugfuture.com For instance, the residue after incineration should correspond to the tests for sodium and sulfate. drugfuture.com Specific color changes upon the addition of hydrochloric acid or sodium hydroxide (B78521) also serve as identification tests. drugfuture.com

Table 1: Quality Control Parameters for Indigotindisulfonate Sodium

| Test | Specification |

| Assay | 96.0% - 102.0% of sodium indigotinsulfonates (dried basis) drugfuture.com |

| Loss on drying | Not more than 5.0% drugfuture.com |

| Water-insoluble substances | Not more than 5 mg from a 1.0 g sample drugfuture.com |

| Arsenic | 8 ppm drugfuture.com |

| Sulfur content | Between 13.0% and 14.0% (dried basis) drugfuture.com |

This table presents key quality control specifications for Indigotindisulfonate Sodium as outlined in pharmacopeial standards.

Historical Industrial Production Methods and Evolution

The industrial production of indigotine, the precursor to indigotindisulfonic acid, has undergone a significant evolution, shifting from natural extraction to synthetic manufacturing.

Historically, indigo dye was extracted from plants of the Indigofera genus. bris.ac.uktifr.res.in This natural process involved the extraction of indican (B1671873) from the leaves and stems, followed by hydrolysis and oxidation to produce indigo. bris.ac.uk Another historical method, particularly in Japan, utilized the polygonum plant, which was fermented with other materials to create the dye pigment. chemicalbook.com

The landscape of indigo production was revolutionized by the development of synthetic methods in the late 19th century. guidechem.com The German chemist Adolf von Baeyer was a key figure, first synthesizing indigo in 1878 and later identifying its structure. guidechem.comchemicalbook.com While his initial process was not commercially viable, it laid the groundwork for future developments. guidechem.com

In 1897, the German chemical company BASF began the commercial production of synthetic indigo using a process developed by Karl von Heumann. guidechem.comasiantextilestudies.com This method, which started with naphthalene (B1677914), marked a turning point, and by the early 20th century, synthetic indigo had largely replaced the natural product. guidechem.com Another efficient synthesis route utilized anthranilic acid and was popular with major manufacturers for over three decades. chemicalbook.com A widely used variation of this method involves the reaction of aniline (B41778), formaldehyde (B43269), and hydrogen cyanide to form phenylglycinonitrile. chemicalbook.com

The synthesis of indigotindisulfonic acid itself involves the sulfonation of indigo. wikipedia.org This process renders the compound soluble in water, a crucial property for many of its applications. wikipedia.org Modern processes for preparing indigo carmine aim for high purity (≥99.0%) of the intermediate indigotindisulfonic acid. epo.org One patented process involves reacting indigo with sulfuric acid and then using organic solvents for purification. epo.org Another improved process for preparing highly pure Indigotindisulfonate sodium involves the sulfonation of 2,2'-biindolylidene-3,3'-dione, followed by treatment with a suitable sodium salt and purification to yield a crystalline compound with a purity greater than 99.5%. googleapis.com

The raw materials required for the synthetic production of indigotine include benzene, formaldehyde, ammonia (B1221849), sodium hydroxide, sodamide, potassium hydroxide, and sulfuric acid. ivypanda.com The synthesis typically involves several stages, including the formation of phenylglycine, fusion of a molten mixture, oxidation to form indigo, and subsequent acidification to produce indigotine. ivypanda.com

Table 2: Timeline of Indigo Production

| Year | Event |

| Ancient Times | Extraction of indigo from plants of the Indigofera genus. tifr.res.inguidechem.com |

| 1878 | Adolf von Baeyer first synthesizes indigo. guidechem.com |

| 1882 | Baeyer and Viggo Drewson describe the synthetic production of indigo. guidechem.com |

| 1897 | BASF begins commercial production of synthetic indigo. guidechem.comasiantextilestudies.com |

| Early 20th Century | Synthetic indigo largely replaces natural indigo. guidechem.com |

This table highlights key milestones in the history of indigo production, from its natural origins to the advent of synthetic manufacturing.

Regulatory Frameworks and Standardization in Chemical Research

Historical and Current Regulatory Contexts for Non-Food/Non-Medical Uses

Historically, the regulation of synthetic dyes was primarily driven by concerns over their use in food and medicine. However, with the growth of the chemical industry, regulatory frameworks have expanded to cover the industrial use of substances like indigotindisulfonic acid. In the United States, indigotindisulfonic acid and its sodium salt are listed on the Toxic Substances Control Act (TSCA) inventory, which means they are subject to regulation by the Environmental Protection Agency (EPA) for their industrial applications. americanregent.comfda.gov The compound is also known by various names such as C.I. Acid Blue 74 and FD&C Blue No. 2. fda.govknowde.comwikipedia.org

In the European Union, while much of the specific regulation for Indigotine (E132) pertains to its use as a food colorant, its manufacture and industrial use fall under the broader Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. nih.gov REACH requires manufacturers and importers to register substances and provide data on their properties and uses. Release of Indigotine into the environment can occur from industrial use, such as in the formulation of mixtures and materials.

Globally, the use of synthetic dyes in industries like textiles has prompted the establishment of various national and international guidelines to mitigate their environmental and health impacts. nih.gov While specific regulations for the non-food, non-medical industrial use of indigotindisulfonic acid are often embedded within these broader frameworks for chemical substances and dyes, they underscore a continuous effort to manage the lifecycle of such compounds.

Development and Harmonization of Analytical Standards for Industrial Indigotindisulfonic Acid

The development and harmonization of analytical standards are critical for ensuring the quality and consistency of industrial-grade indigotindisulfonic acid. Various analytical methods have been developed and validated for the determination of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of indigotine and its isomers. fao.orgwu.ac.thwiley.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established specifications for indigotine, which include methods for its identification and the determination of subsidiary coloring matters using HPLC. fao.org These specifications serve as an international reference.

Spectrophotometry is another common method for the quantitative analysis of indigotine. researchgate.netresearchgate.net For instance, a novel sulfonation method has been explored to convert indigo (B80030) blue into indigo carmine (B74029) (a synonym for indigotindisulfonic acid salt), which can then be analyzed using UV-Visible spectrophotometry to distinguish it from other dyes. wu.ac.th

Standardized reference materials are available to ensure the accuracy and comparability of analytical results. The United States Pharmacopeia (USP) provides a reference standard for indigotindisulfonate sodium. vwr.com Furthermore, international standards, such as ISO/DIS 13496, include procedures for the analysis of indigotine in certain products, highlighting efforts towards global harmonization. iteh.ai

The following table provides an overview of common analytical methods for indigotindisulfonic acid:

| Analytical Method | Principle | Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantification of indigotine and its isomers, purity assessment | Column type (e.g., C18), mobile phase composition, detection wavelength (e.g., 610 nm) |

| UV-Visible Spectrophotometry | Measurement of light absorbance | Quantitative analysis of indigotine in solutions | Wavelength of maximum absorbance (λmax) around 610 nm |

| Redox Titration | Titration with an oxidizing or reducing agent | Determination of indigo concentration in its leuco form | Titrant (e.g., potassium hexacyanoferrate) |

This table is generated based on data from multiple sources. fao.orgresearchgate.net

Environmental Regulations Regarding Effluent Discharge and Degradation Monitoring

Key parameters that are typically regulated in textile wastewater discharge include:

pH: The acidity or alkalinity of the effluent.

Biochemical Oxygen Demand (BOD): A measure of the amount of oxygen required by aerobic bacteria to break down organic matter.

Chemical Oxygen Demand (COD): A measure of the total quantity of oxygen required to oxidize all organic material into carbon dioxide and water.

Total Suspended Solids (TSS): The total amount of solid material suspended in the water.

Color: The visual appearance of the effluent.

Research has focused on the degradation of indigotine in wastewater through various methods, including advanced oxidation processes like Fenton and photo-Fenton. tandfonline.com Monitoring the degradation of the dye is crucial to assess the effectiveness of treatment processes. The main degradation products of indigo, the parent compound of indigotindisulfonic acid, have been identified as isatin (B1672199) and isatoic anhydride. researchgate.net Understanding these degradation pathways is important for developing effective monitoring and remediation strategies for industrial effluents containing indigotindisulfonic acid.

Future Directions and Emerging Research Frontiers in Indigotindisulfonic Acid Studies

Novel Sustainable Synthetic Routes and Bioproduction Enhancement